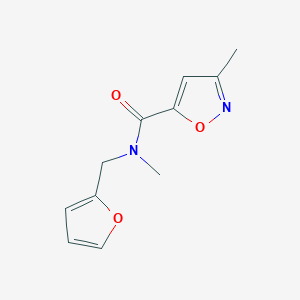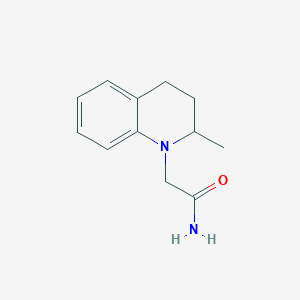
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H19FN2O2.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves its interaction with the dopamine transporter. This compound binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, analgesic properties, and potential therapeutic applications for drug addiction and pain management. This compound has also been shown to have some side effects, including increased heart rate and blood pressure, which should be taken into consideration when conducting lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential therapeutic applications. However, this compound also has some limitations, including its complex synthesis process and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications for drug addiction and pain management. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its mechanism of action and potential side effects. Finally, studies on the structure-activity relationship of this compound and its analogs could lead to the development of new and more potent compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor, making it a potential candidate for studies on drug addiction and pain management. While this compound has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and potential side effects. Future research on this compound could provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate is then reacted with 4-hydroxypiperidine to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been used in various scientific research studies, including studies on the central nervous system, drug addiction, and pain management. This compound has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property of this compound has led to its use in studies on drug addiction and its potential therapeutic applications. This compound has also been shown to have analgesic properties, making it a potential candidate for pain management research.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(17-7-5-13(18)6-8-17)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10,13,18H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOOMGWUHSEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)



![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)



![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
